1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
Brand Name:
Vulcanchem
CAS No.:
1346599-32-3
VCID:
VC0120318
InChI:
InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D
SMILES:
C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C17H11FN2O7
Molecular Weight:
378.305
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
CAS No.: 1346599-32-3
Cat. No.: VC0120318
Molecular Formula: C17H11FN2O7
Molecular Weight: 378.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346599-32-3 |
|---|---|
| Molecular Formula | C17H11FN2O7 |
| Molecular Weight | 378.305 |
| IUPAC Name | 1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |
| Standard InChI | InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |
| Standard InChI Key | PSAPRZKMYHUOSK-LNFUJOGGSA-N |
| SMILES | C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator